molecular formula C19H22BrNO2 B1682076 SKF 77434 hydrobromide CAS No. 300561-58-4

SKF 77434 hydrobromide

Cat. No. B1682076
CAS RN: 300561-58-4
M. Wt: 376.3 g/mol
InChI Key: JWQRAXTWDYUBFI-UHFFFAOYSA-N
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Description

SKF 77434 hydrobromide is a selective dopamine D1 receptor partial agonist . It has the potential to study cocaine addiction . The IC50 values are 19.7 and 2425 nM for binding to D1-like and D2-like receptors respectively .


Molecular Structure Analysis

The molecular weight of SKF 77434 hydrobromide is 376.29 . The molecular formula is C19H22BrNO2 . The SMILES representation is OC1=C(O)C=C2C(C3=CC=CC=C3)CN(CC=C)CCC2=C1.Br .


Physical And Chemical Properties Analysis

The molecular weight of SKF 77434 hydrobromide is 376.3 g/mol . The molecular formula is C19H22BrNO2 . The IUPAC name is 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide . The InChI is InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H . The Canonical SMILES is C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br .

Scientific Research Applications

Dopamine D1-like Receptor Partial Agonist

SKF 77434 hydrobromide is a selective dopamine D1-like receptor partial agonist . The IC50 values are 19.7 and 2425 nM for binding to D1-like and D2-like receptors respectively . This property makes it a valuable tool in neuroscience research, particularly in studies related to dopamine function and related disorders.

Central Nervous System Activity

The compound is centrally active following systemic administration in vivo . This means it can cross the blood-brain barrier and interact with central nervous system receptors, which is crucial for its potential therapeutic applications in neurological and psychiatric disorders.

Potential for Studying Cocaine Addiction

SKF 77434 hydrobromide has been identified as having potential for studying cocaine addiction . Its interaction with dopamine receptors, which play a significant role in addiction, could provide valuable insights into the mechanisms of cocaine addiction and potential therapeutic approaches.

Antiproliferative Activity

N-Allyl quinoxalinecarboxamides, a class of compounds that includes N-Allyl-(+/-)-SKF-38393 hydrobromide, have shown antiproliferative activity . This suggests potential applications in cancer research, particularly in the development of novel anticancer drugs.

Use in Polymerization Processes

N-Allyl-alanine, a compound structurally similar to N-Allyl-(+/-)-SKF-38393 hydrobromide, has been used in the synthesis of well-defined poly(N-allyl alanine) via heterogenous ring-opening polymerization . This indicates potential applications of N-Allyl-(+/-)-SKF-38393 hydrobromide in polymer chemistry and materials science.

Functionalization of Polyhydromethylsiloxane

N-Allyl compounds, including N-Allyl-(+/-)-SKF-38393 hydrobromide, can be used to functionalize polyhydromethylsiloxane, a type of silicone . This process can enhance the properties of the silicone, opening up potential applications in various fields such as biomedical engineering and electronics.

Safety and Hazards

The safety and handling recommendation for SKF 77434 hydrobromide is to desiccate at +4°C . For personal protection, safety goggles with side-shields and protective gloves are recommended .

properties

IUPAC Name

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQRAXTWDYUBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042611
Record name SKF 77434 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SKF 77434 hydrobromide

CAS RN

300561-58-4
Record name SKF-77434 hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 77434 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-77434 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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